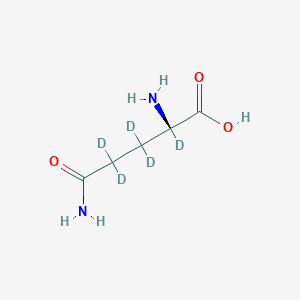

L-Glutamine-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Glutamine-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Applications of Deuterated L-Glutamine

L-Glutamine-d5, a stable isotope-labeled form of the amino acid L-glutamine, serves as an indispensable tool in metabolic research, clinical diagnostics, and drug development. Its unique properties allow for precise quantification of its unlabeled counterpart and for tracing the metabolic fate of glutamine in complex biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, detailed experimental protocols for its use, and visualizations of its role in key metabolic pathways.

Chemical Structure and Properties

This compound is L-glutamine in which five hydrogen atoms have been replaced by deuterium atoms at the 2, 3, and 4 positions of the carbon chain. This isotopic substitution results in a molecule that is chemically identical to L-glutamine but has a higher mass, allowing it to be distinguished by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | L-Glutamine-2,3,3,4,4-d5 | [1][2] |

| Synonyms | (S)-2,5-Diamino-5-oxopentanoic acid-d5, L-Gln-d5 | [2] |

| Molecular Formula | C₅H₅D₅N₂O₃ | [2][3] |

| Molecular Weight | 151.18 g/mol | [1][4] |

| CAS Number | 14341-78-7 | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 185 °C (decomposes) | [1] |

| Solubility | Soluble in water and aqueous acids. | [2][6] |

| Storage | Store at -20°C under an inert atmosphere. | [6] |

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of L-glutamine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is also a valuable tracer for studying glutamine metabolism.

Quantification of L-Glutamine in Biological Samples using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-glutamine in cell culture media or plasma.

Experimental Workflow for L-Glutamine Quantification

Caption: Workflow for L-glutamine quantification using this compound.

Methodology:

-

Sample Preparation:

-

Thaw frozen biological samples (e.g., plasma, cell culture supernatant) on ice.

-

To 100 µL of the sample, add a known concentration of this compound solution to serve as the internal standard (IS). A typical final concentration for the IS is in the low µM range, but should be optimized for the specific application.

-

For protein-containing samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA)[7].

-

Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a new tube.

-

The supernatant may be dried down under a stream of nitrogen and reconstituted in the initial mobile phase or directly diluted for analysis, depending on the required sensitivity.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved using a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column. Ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used to improve retention and separation of these polar analytes[8].

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

A gradient elution from low to high organic phase is typically employed.

-

-

Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor to product ion transitions for L-glutamine and this compound should be optimized on the instrument being used. Commonly reported transitions are provided in the table below.

-

-

Table 2: Exemplary MRM Transitions for L-Glutamine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |

| L-Glutamine | 147.1 | 84.1 | 15 | [8][9] |

| 147.1 | 130.1 | 10 | ||

| This compound | 152.1 | 89.1 | 15 | Derived |

| 152.1 | 135.1 | 10 | Derived |

-

Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of both L-glutamine and this compound.

-

Calculate the ratio of the peak area of L-glutamine to the peak area of this compound.

-

Prepare a calibration curve by analyzing standards containing known concentrations of L-glutamine and a fixed concentration of this compound. Plot the peak area ratio against the concentration of L-glutamine.

-

Determine the concentration of L-glutamine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Stable Isotope Tracing of Glutamine Metabolism

This compound can be used as a tracer to follow the metabolic fate of glutamine in cellular systems.

Experimental Workflow for Stable Isotope Tracing

Caption: Workflow for stable isotope tracing with this compound.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in standard growth medium to the desired confluency.

-

Replace the standard medium with a medium containing this compound in place of unlabeled L-glutamine. The concentration should be similar to that in the standard medium.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest.

-

-

Metabolite Extraction:

-

Rapidly quench cellular metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using LC-MS. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is often preferred for untargeted analysis to accurately determine the mass of labeled metabolites.

-

The instrument can be operated in full scan mode to detect all labeled species or in selected ion monitoring (SIM) mode to target specific expected metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify metabolites that have incorporated deuterium from this compound. This is evident by a mass shift corresponding to the number of deuterium atoms incorporated.

-

Perform metabolic flux analysis using specialized software to model the flow of the isotope through the metabolic network.

-

Glutamine Metabolism and Signaling

Glutamine is a critical nutrient for highly proliferative cells, including cancer cells, where it serves as a major carbon and nitrogen source. The metabolic pathway that breaks down glutamine is termed glutaminolysis.

Glutaminolysis Pathway

Caption: Overview of the glutaminolysis pathway and its major outputs.

Glutaminolysis begins with the conversion of glutamine to glutamate by the enzyme glutaminase (GLS). Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate by glutamate dehydrogenase (GDH) or various transaminases. This process provides carbon to replenish the TCA cycle for energy production and biosynthesis. The nitrogen from glutamine is crucial for the synthesis of nucleotides and other non-essential amino acids. Glutamate is also a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH)[4].

References

- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 8. chem-agilent.com [chem-agilent.com]

- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Commercial Availability of L-Glutamine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and commercial availability of L-Glutamine-d5 (L-Glutamine-2,3,3,4,4-d5), a crucial deuterated internal standard for the quantification of L-glutamine in various research applications. This document details the synthetic pathways, outlines experimental protocols, and presents a comparative summary of commercial suppliers.

Introduction

L-Glutamine, the most abundant free amino acid in human plasma, plays a vital role in a multitude of physiological processes. It is a key component in nitrogen transport, a primary energy source for rapidly dividing cells, and a precursor for the synthesis of nucleotides and neurotransmitters. Given its central role in metabolism, the accurate quantification of L-glutamine is critical in numerous fields of research, including neuroscience, oncology, and metabolic disorders.

This compound serves as an ideal internal standard for mass spectrometry-based quantification of L-glutamine. Its five deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled L-glutamine, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification in complex biological matrices.

Synthesis of this compound

Experimental Protocols

1. Synthesis of L-Glutamic-2,3,3,4,4-d5 Acid

The foundational step is the isotopic labeling of L-glutamic acid. This is often achieved through acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

-

Materials: L-Glutamic acid, Deuterium oxide (D₂O, 99.8 atom % D), Deuterium chloride (DCl in D₂O, 35 wt. %).

-

Procedure:

-

L-Glutamic acid is dissolved in a solution of DCl in D₂O.

-

The mixture is heated under reflux for an extended period (typically 48-72 hours) to facilitate the exchange of protons at the α, β, and γ positions with deuterium atoms from the solvent.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals at the respective positions.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting deuterated L-glutamic acid is purified by recrystallization from a suitable solvent system, such as D₂O/ethanol.

-

2. Conversion of L-Glutamic-d5 Acid to this compound

The conversion of the deuterated glutamic acid to glutamine involves the amidation of the γ-carboxyl group. This can be achieved through several methods, often involving the protection of the α-amino and α-carboxyl groups, followed by activation of the γ-carboxyl group and subsequent amidation. A common approach involves the formation of a γ-methyl ester followed by ammonolysis.

-

Materials: L-Glutamic-d5 acid, Thionyl chloride (SOCl₂), Anhydrous methanol-d4 (CD₃OD), Anhydrous ammonia (NH₃).

-

Procedure:

-

Esterification: L-Glutamic-d5 acid is suspended in anhydrous methanol-d4 and cooled to 0°C. Thionyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to form γ-methyl L-glutamate-d5. The solvent is removed under reduced pressure.

-

Ammonolysis: The crude γ-methyl L-glutamate-d5 is dissolved in a suitable anhydrous solvent (e.g., methanol) and saturated with anhydrous ammonia gas at low temperature (e.g., 0°C). The reaction vessel is sealed and allowed to stand at room temperature for several days.

-

Purification: The reaction mixture is concentrated under reduced pressure to remove excess ammonia and solvent. The resulting crude this compound is then purified by recrystallization or ion-exchange chromatography to yield the final product.

-

Commercial Availability of this compound

This compound is commercially available from a number of specialized chemical suppliers. Researchers should consider factors such as isotopic purity, chemical purity, available pack sizes, and cost when selecting a supplier. The following table summarizes the offerings from several prominent vendors.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| Cayman Chemical | This compound | 14341-78-7 | ≥99% deuterated forms (d1-d5) | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg |

| Sigma-Aldrich (Merck) | L-Glutamine-2,3,3,4,4-d5 | 14341-78-7 | 98 atom % D | 98% (CP) | Inquire for availability |

| Cambridge Isotope Laboratories, Inc. | L-Glutamine (2,3,3,4,4-D₅, 98%) | 14341-78-7 | 98% | Not specified | 25 mg, 100 mg |

| Toronto Research Chemicals | This compound | 14341-78-7 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology | This compound | 14341-78-7 | Not specified | Not specified | 1 mg, 5 mg |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Quality Control and Analytical Methods

The quality of this compound is paramount for its use as an internal standard. Key quality control parameters include:

-

Isotopic Purity and Enrichment: Determined by mass spectrometry (MS) to confirm the degree and location of deuterium labeling.

-

Chemical Purity: Assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any chemical impurities.

-

Structure Confirmation: Verified by ¹H and ¹³C NMR spectroscopy.

Applications in Research

This compound is an indispensable tool in a variety of research areas:

-

Metabolomics: For the accurate quantification of L-glutamine levels in biological samples to study metabolic pathways and disease states.

-

Neuroscience: To investigate the role of glutamine in neurotransmitter synthesis and cycling.

-

Pharmacokinetic Studies: As an internal standard in drug metabolism and pharmacokinetic (DMPK) studies.

-

Clinical Diagnostics: In the development of diagnostic assays for metabolic disorders.

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a logical chemical workflow. The following diagrams illustrate the key transformations and a typical experimental workflow for its use in quantitative analysis.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for quantitative analysis.

Conclusion

This compound is a critical reagent for researchers requiring accurate and reliable quantification of L-glutamine. While its synthesis is a multi-step process demanding expertise in isotopic labeling and organic chemistry, high-quality this compound is readily available from several commercial suppliers. This guide provides the necessary technical information for researchers to understand the synthesis and make informed decisions regarding the procurement and application of this essential internal standard.

References

L-Glutamine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Glutamine-d5, a deuterated stable isotope of the amino acid L-glutamine. This guide is intended for researchers and professionals in the fields of metabolomics, proteomics, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic research.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| CAS Number | 14341-78-7 | [1] |

| Molecular Formula | C₅H₅D₅N₂O₃ | [1] |

| Molecular Weight | 151.2 g/mol | [1] |

| Synonyms | L-Gln-d5, (S)-2,5-Diamino-5-Oxopentanoic Acid-d5, (+)-Glutamine-d5 | [1] |

| Purity | ≥99% deuterated forms (d1-d5) | [1] |

| Form | Solid | [1] |

| Solubility | Water: soluble | [1] |

Applications in Research

This compound is a critical tool in modern biomedical research, primarily utilized in the following applications:

-

Internal Standard for Mass Spectrometry: The most common application of this compound is as an internal standard for the accurate quantification of its non-labeled counterpart, L-glutamine, in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its nearly identical chemical and physical properties to L-glutamine, but distinct mass, allow for correction of variations in sample preparation and instrument response.

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound is employed to investigate metabolic pathways, particularly glutaminolysis.[2] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the fate of glutamine carbons and nitrogens within the cell, providing insights into cellular bioenergetics and biosynthesis.

-

Cancer Metabolism Research: Given the reliance of many cancer cells on glutamine as a key nutrient, this compound is instrumental in studying the altered metabolic phenotypes of tumors.[3] It helps in understanding how cancer cells utilize glutamine to fuel the tricarboxylic acid (TCA) cycle, support nucleotide and fatty acid synthesis, and maintain redox homeostasis.[3][4]

Experimental Protocols

Protocol 1: Quantification of L-Glutamine in Plasma by LC-MS/MS using this compound Internal Standard

This protocol provides a general framework for the analysis of L-glutamine in plasma. Optimization of specific parameters may be required for different instrumentation and sample types.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[5]

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.[5]

-

Add 2 µL of a known concentration of this compound internal standard working solution.[5]

-

Add 225 µL of the initial mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) and vortex to mix.[5]

-

The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 column, such as an Agilent ZORBAX SB-C18 (3.0 × 50 mm, 1.8 µm), is suitable for separation.[6]

-

Mobile Phase: A typical mobile phase system consists of:

-

Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the analytes. For example, 2% to 20% B over 5 minutes.[7]

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for L-glutamine and this compound need to be optimized for the specific instrument.

3. Data Analysis

-

Create a calibration curve by analyzing a series of known concentrations of L-glutamine standards spiked with a constant concentration of this compound.

-

Plot the ratio of the peak area of L-glutamine to the peak area of this compound against the concentration of L-glutamine.

-

Determine the concentration of L-glutamine in the unknown samples by interpolating the peak area ratio from the calibration curve.

Protocol 2: Analysis of L-Glutamine by GC-MS using this compound Internal Standard (with Derivatization)

Derivatization is necessary for the analysis of polar amino acids like glutamine by GC-MS to increase their volatility.

1. Sample Preparation and Derivatization

-

Prepare plasma or cell extract samples, often involving a deproteinization step as described in the LC-MS protocol.

-

Dry a 50 µL aliquot of the sample extract.

-

Add a known amount of this compound as an internal standard.

-

Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

-

Heat the mixture at 100 °C for 4 hours to complete the derivatization reaction.

-

Neutralize the sample with sodium bicarbonate before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a suitable capillary column, such as a 20 m x 0.18 mm I.D. x 0.18 μm SLB™-5ms.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) to resolve the derivatized glutamine from the solvent, followed by a temperature ramp to elute the analyte.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragments of the derivatized L-glutamine and this compound.

Signaling Pathways and Experimental Workflows

Glutamine Metabolism in Cancer

Glutamine plays a central role in the metabolism of cancer cells, supporting their rapid proliferation and survival. The following diagram illustrates the key steps in glutamine metabolism and its entry into the TCA cycle.

Caption: Core pathway of glutamine conversion to α-ketoglutarate for anaplerosis.

Glutamine-Dependent Signaling in Cancer Proliferation

Recent research has highlighted that extracellular glutamine can activate signaling pathways that promote cancer cell proliferation, independent of its metabolic roles. The diagram below depicts the activation of the STAT3 and mTORC1 signaling pathways by glutamine.

Caption: Glutamine-mediated activation of STAT3 and mTORC1 signaling pathways.

Experimental Workflow for Metabolomics using Stable Isotope Labeling

The following workflow illustrates a typical experimental design for a metabolomics study utilizing a stable isotope-labeled internal standard like this compound.

Caption: A generalized workflow for quantitative metabolomics using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 4. Glutamine Metabolism and the PI3K/mTOR Pathway | Joshua B. Rubin Lab | Washington University in St. Louis [rubinlab.wustl.edu]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 6. agilent.com [agilent.com]

- 7. sciex.com [sciex.com]

- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium Labeling in L-Glutamine-d5 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, applications, and analysis of deuterium-labeled L-Glutamine (L-Glutamine-d5), a powerful tool in metabolic research. By tracing the journey of deuterium atoms, researchers can unravel complex metabolic pathways, particularly in the context of diseases like cancer, providing valuable insights for drug development.

Introduction to this compound

This compound, with the formal name L-Glutamine-2,3,3,4,4-d5, is a stable isotope-labeled version of the amino acid L-glutamine where five hydrogen atoms have been replaced by deuterium. Its chemical formula is C₅H₅D₅N₂O₃ and its CAS number is 14341-78-7. This labeling makes it distinguishable from its endogenous counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking of its metabolic fate.

The primary applications of this compound include:

-

Metabolic Tracing: Following the incorporation of deuterium into various metabolites to elucidate metabolic pathways and fluxes.

-

Internal Standard: Serving as a reliable internal standard for the accurate quantification of unlabeled L-glutamine in biological samples using GC-MS or LC-MS.[1]

-

Deuterium Metabolic Imaging (DMI): A non-invasive imaging technique that utilizes the NMR signal of deuterium to map metabolic processes in vivo.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor followed by conversion to L-glutamine. A common strategy is the deuteration of L-glutamic acid, which can then be amidated to form L-glutamine.

A plausible synthetic route starts with L-pyroglutamic acid, a cyclic derivative of glutamic acid. The deuteration of L-pyroglutamic acid at the 3 and 4 positions can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange in a deuterium-rich solvent like D₂O. The α-proton at the 2-position can also be exchanged under specific conditions. Subsequent amidation of the deuterated pyroglutamic acid derivative yields this compound.

While a detailed, publicly available protocol for the specific synthesis of L-Glutamine-2,3,3,4,4-d5 is not readily found in peer-reviewed literature, a documented synthesis of L-Glutamic-2,3,3,4,4-d5 acid provides a key starting point.[2][3][4] The amidation of this deuterated glutamic acid would then yield the desired this compound.

Experimental Protocols for Metabolic Tracing using this compound

Metabolic tracing experiments with this compound are crucial for understanding how cells utilize glutamine. Below is a generalized protocol for a cell-based assay using LC-MS/MS for analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for 24 hours.

-

Medium Exchange: Replace the standard medium with a labeling medium containing this compound at a known concentration. The concentration should be chosen based on the specific cell line and experimental goals.

-

Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids and TCA cycle intermediates, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (positive or negative).

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) or full scan mode to detect and quantify the deuterated and non-deuterated forms of glutamine and its downstream metabolites.

Data Analysis

-

Peak Integration: Integrate the peak areas for each metabolite and its deuterated isotopologues.

-

Isotopologue Distribution: Determine the fractional enrichment of deuterium in each metabolite by calculating the ratio of the peak area of the deuterated isotopologue to the total peak area of all isotopologues of that metabolite.

-

Metabolic Flux Analysis: Use the fractional enrichment data to model and quantify the rates of metabolic reactions (fluxes) through various pathways.

Quantitative Data Presentation

The following table illustrates the expected mass shifts for key metabolites derived from this compound in metabolic tracing studies. The notation "M+n" refers to the mass isotopologue with 'n' deuterium atoms incorporated.

| Metabolite | Unlabeled Mass (Da) | Expected Deuterated Isotopologues from this compound |

| L-Glutamine | 146.14 | M+5 |

| L-Glutamate | 147.13 | M+5, M+4 |

| α-Ketoglutarate | 146.11 | M+4, M+3 |

| Succinate | 118.09 | M+4, M+3, M+2 |

| Fumarate | 116.07 | M+4, M+3, M+2 |

| Malate | 134.09 | M+4, M+3, M+2 |

| Aspartate | 133.10 | M+4, M+3, M+2 |

| Citrate | 192.12 | M+4, M+3, M+2 |

| Proline | 115.13 | M+5, M+4 |

| Glutathione (GSH) | 307.32 | M+5, M+4 |

Note: The specific isotopologue distribution will depend on the metabolic pathways active in the cells and the time of labeling.

While comprehensive quantitative data specifically for this compound tracing is not abundantly available in the public domain, studies using ¹³C-labeled glutamine provide a strong framework for the expected patterns of label incorporation into the TCA cycle and other pathways. For instance, the fractional contribution of glutamine to TCA cycle intermediates can be calculated to reveal the extent of anaplerosis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways influenced by glutamine metabolism and a typical experimental workflow for this compound metabolic tracing.

Glutamine Metabolism and its Intersection with Key Cancer Signaling Pathways

Caption: Interplay of this compound metabolism with mTORC1, c-Myc, and HIF-1α signaling.

Experimental Workflow for this compound Metabolic Tracing

Caption: A typical workflow for a metabolic tracing experiment using this compound.

Conclusion

Deuterium-labeled L-Glutamine is an indispensable tool for researchers and scientists in the field of metabolic research and drug development. Its application in metabolic tracing studies provides a detailed view of cellular metabolism, offering critical insights into disease mechanisms, particularly in cancer. The ability to quantify metabolic fluxes and understand the interplay between metabolism and key signaling pathways opens new avenues for identifying therapeutic targets and developing novel treatment strategies. As analytical technologies continue to advance, the utility of this compound and other stable isotope tracers will undoubtedly expand, further enhancing our understanding of complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Atom's Journey: A Technical Guide to Stable Isotopes in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as a cornerstone of modern metabolic research, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By introducing non-radioactive, isotopically labeled molecules into biological systems, researchers can meticulously track the fate of individual atoms as they traverse metabolic pathways. This powerful technique allows for the precise quantification of metabolic fluxes, the elucidation of pathway activity, and the identification of metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders. This in-depth guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope-based metabolic research, equipping researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret these sophisticated experiments.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the introduction of a substrate, or "tracer," enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[1] These isotopes contain the same number of protons but a different number of neutrons than their more abundant counterparts, resulting in a greater atomic mass that can be detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a wide range of experimental models, including human studies.[1]

As the tracer is metabolized, the isotopic label is incorporated into downstream metabolites. By measuring the distribution and abundance of this label, researchers can deduce the flow of atoms through metabolic pathways, a measure known as metabolic flux.[1] This provides a dynamic view of cellular metabolism that goes beyond the static snapshot offered by traditional metabolomics, which only measures metabolite concentrations.[2]

Commonly Used Stable Isotopes and Their Applications

The selection of the appropriate stable isotope and tracer is critical for a successful metabolic tracing study and is dictated by the specific metabolic pathway under investigation.

| Stable Isotope | Common Tracers | Primary Applications |

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-Glutamine | Tracing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3] |

| Nitrogen-15 (¹⁵N) | [U-¹⁵N]-Glutamine, ¹⁵N-labeled amino acids | Studying amino acid metabolism, nucleotide biosynthesis, and other nitrogen-containing pathways.[4] |

| Deuterium (²H or D) | ²H₂O (heavy water), ²H-labeled glucose, ²H-labeled fatty acids | Investigating de novo lipogenesis, gluconeogenesis, and redox metabolism.[5][6] |

Analytical Platforms for Isotope Tracing

The two primary analytical techniques for measuring isotopic enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When a metabolite is labeled with a stable isotope, its mass increases, resulting in a shift in its m/z value. This allows for the quantification of different isotopologues (molecules of the same compound that differ only in their isotopic composition). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common MS-based platforms used in metabolic tracing.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the magnetic properties of atomic nuclei. It can distinguish between different isotopologues based on the specific position of the isotopic label within the molecule, providing valuable information about the activity of specific enzymes and pathways.[7]

Key Applications in Metabolic Research

Stable isotope tracing has revolutionized our understanding of metabolism in numerous fields:

-

Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. Stable isotope tracing has been instrumental in elucidating these alterations, such as the Warburg effect (increased glycolysis even in the presence of oxygen) and the reliance of many tumors on glutamine as a carbon and nitrogen source.[8][9] This knowledge is crucial for the development of novel anti-cancer therapies that target tumor metabolism.

-

Drug Development: In drug development, stable isotope labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[10][11] By labeling a drug molecule, researchers can track its fate in the body, identify its metabolites, and understand its mechanism of action.[10]

-

Lipid Metabolism: Deuterium oxide (D₂O) labeling has become a powerful tool for studying de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors.[12][13] This has significant implications for understanding and treating metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[5]

-

Amino Acid Metabolism: ¹⁵N-labeled amino acids are used to investigate protein synthesis and breakdown, as well as the intricate pathways of amino acid catabolism and biosynthesis.[13][14]

Experimental Protocols: A General Workflow

While specific protocols vary depending on the research question and experimental system, a general workflow for a stable isotope tracing experiment can be outlined.

Detailed Methodologies for Key Experiments

This protocol outlines the key steps for tracing the metabolism of ¹³C-glucose in cancer cells to study central carbon metabolism.

a. Cell Culture and Labeling:

-

Seed cancer cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Remove the regular growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with a custom medium containing [U-¹³C₆]-glucose as the sole glucose source. The concentration of the labeled glucose should be similar to that in the regular medium.

-

Incubate the cells for a defined period. For steady-state analysis of glycolysis and the TCA cycle, incubation times typically range from 6 to 24 hours. For kinetic flux analysis, a time course of shorter durations (e.g., 0, 5, 15, 30, 60 minutes) is performed.[4]

b. Metabolite Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the culture vessel.

-

Scrape the cells and collect the cell lysate.

-

Perform freeze-thaw cycles to ensure complete cell lysis.

-

Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

c. LC-MS Analysis:

-

Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., selected reaction monitoring (SRM) or full scan mode on a high-resolution mass spectrometer).

d. Data Analysis:

-

Integrate the peak areas for each isotopologue of the target metabolites.

-

Correct the raw data for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of the tracer to each metabolite pool and perform metabolic flux analysis using specialized software (e.g., INCA, METRAN).[15][16]

This protocol focuses on using ¹⁵N-labeled glutamine to trace nitrogen flow in cellular metabolism.

a. Cell Culture and Labeling:

-

Culture cells as described for ¹³C-glucose tracing.

-

Replace the standard medium with a medium containing [α-¹⁵N]-glutamine or [γ-¹⁵N]-glutamine, depending on which nitrogen atom is of interest.

b. Metabolite Extraction and Analysis:

-

Follow the same metabolite extraction procedure as for ¹³C-glucose tracing.

-

Analyze the extracts by LC-MS, targeting nitrogen-containing metabolites such as amino acids and nucleotides.

c. Data Analysis:

-

Quantify the incorporation of ¹⁵N into downstream metabolites to understand the pathways of nitrogen assimilation and transfer.

This in vivo protocol describes the use of heavy water to measure the rate of new lipid synthesis.

a. Animal Administration:

-

Administer a bolus of D₂O (typically 99.8% enriched) to the animal via intraperitoneal injection to rapidly enrich the body water pool.

-

Maintain the body water enrichment by providing drinking water containing a lower percentage of D₂O (e.g., 4-8%) for the duration of the experiment.[6]

b. Sample Collection and Lipid Extraction:

-

At the desired time points, collect blood and/or tissues of interest.

-

Extract total lipids from the samples using a standard method such as the Bligh-Dyer or Folch extraction.

c. Analysis:

-

Analyze the deuterium enrichment in the newly synthesized fatty acids and cholesterol using GC-MS or LC-MS.

-

Measure the deuterium enrichment of body water (from plasma or other biofluids) to serve as the precursor enrichment for kinetic modeling.

d. Data Analysis:

-

Calculate the fractional synthesis rate (FSR) of the lipids based on the rate of deuterium incorporation over time.

Data Presentation: Quantitative Metabolic Flux Analysis

The following table summarizes representative data from a ¹³C-glucose tracing study in cancer cells, illustrating how stable isotope tracing can quantify metabolic fluxes through key pathways. Fluxes are often normalized to the rate of glucose uptake.

| Metabolic Flux | Control Cells (Relative Flux) | Drug-Treated Cells (Relative Flux) |

| Glycolysis | ||

| Glucose Uptake | 100 | 80 |

| Lactate Secretion | 85 | 95 |

| Pentose Phosphate Pathway | 10 | 5 |

| TCA Cycle | ||

| Pyruvate to Acetyl-CoA | 12 | 8 |

| Glutamine to α-Ketoglutarate | 25 | 35 |

| Citrate Synthase | 37 | 43 |

This is a representative data table compiled from concepts in metabolic flux analysis literature. Specific values will vary based on cell type, conditions, and the specific study.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of atoms and the experimental process is crucial for understanding and communicating the results of stable isotope tracing studies.

Conclusion

Stable isotope tracing, coupled with advanced analytical and computational methods, provides a dynamic and quantitative view of cellular metabolism. This powerful approach has already yielded significant discoveries in our understanding of metabolic regulation in health and disease and holds immense promise for the future of drug development and personalized medicine. As analytical technologies continue to improve in sensitivity and resolution, and as computational models become more sophisticated, stable isotope-based research will undoubtedly continue to be at the forefront of metabolic discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 6. metsol.com [metsol.com]

- 7. Stable Isotope Resolved Metabolomics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

An In-depth Technical Guide on the Core Role of L-Glutamine in Cellular Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamine, the most abundant amino acid in the human body, is a cornerstone of cellular metabolism, extending far beyond its role as a proteinogenic building block. It is a critical substrate for energy production, a key nitrogen and carbon donor for the biosynthesis of macromolecules, a regulator of cellular signaling pathways, and a vital component of the cellular antioxidant system. Rapidly proliferating cells, particularly cancer cells, exhibit a profound dependence on glutamine, a phenomenon termed "glutamine addiction." This dependency presents a promising therapeutic window for the development of novel anti-cancer strategies. This guide provides a comprehensive overview of the multifaceted roles of L-glutamine in cellular metabolism, details key experimental protocols for its study, and presents quantitative data to illustrate its metabolic significance.

Introduction: The Versatility of L-Glutamine

While classified as a non-essential amino acid, L-glutamine is "conditionally essential," meaning that during times of high metabolic demand, such as rapid cell proliferation or physiological stress, endogenous synthesis cannot meet the cellular requirements.[1] Circulating at a concentration of approximately 0.5 mmol/L in the blood, glutamine is a primary metabolic fuel for many cell types.[2] Its roles are diverse and interconnected, impacting cellular bioenergetics, biosynthesis, redox homeostasis, and signaling.

The Central Metabolic Hub: Glutaminolysis and Anaplerosis

The catabolism of glutamine, known as glutaminolysis, is a pivotal metabolic pathway, especially in cancer cells.[3] This process not only provides energy but also furnishes intermediates for various biosynthetic pathways.

Glutaminolysis Pathway:

-

Uptake: Glutamine is transported into the cell primarily by the ASCT2 (SLC1A5) transporter.[4][5]

-

Conversion to Glutamate: In the mitochondria, the enzyme glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[4][5]

-

Conversion to α-Ketoglutarate (α-KG): Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG). This conversion can be catalyzed by either glutamate dehydrogenase (GDH) or by various transaminases.[4][5]

Anaplerotic Role in the TCA Cycle:

The α-KG produced from glutamine is a critical anaplerotic substrate, meaning it replenishes the pool of TCA cycle intermediates that are extracted for biosynthetic purposes.[6][7] This is particularly crucial for rapidly dividing cells that have a high demand for precursors for nucleotide, lipid, and non-essential amino acid synthesis.[7][8] In many cancer cells, glutamine is the preferred anaplerotic precursor over glucose.[6]

Under hypoxic conditions or in cells with mitochondrial dysfunction, glutamine can also fuel a "reductive carboxylation" pathway. In this process, α-KG is converted to citrate, which then moves to the cytosol to be used for fatty acid synthesis.[5][9]

Caption: Overview of L-Glutamine Metabolism.

Biosynthetic Roles of L-Glutamine

Beyond its role in the TCA cycle, glutamine is a fundamental building block for a wide array of macromolecules essential for cell growth and proliferation.

-

Nitrogen Donor: Glutamine serves as the primary nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1][10]

-

Carbon Source: The carbon skeleton of glutamine is utilized for the synthesis of other non-essential amino acids and lipids.[4]

-

Glutathione Synthesis: Glutamate derived from glutamine is a direct precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[11][12]

L-Glutamine as a Signaling Molecule: The mTORC1 Connection

L-glutamine is not merely a metabolite but also a key signaling molecule that influences cell growth and proliferation, most notably through the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[13]

-

mTORC1 Activation: Glutamine promotes the activation of mTORC1.[3] It facilitates the uptake of essential amino acids like leucine, which is a potent activator of mTORC1.[13][14] Additionally, the metabolism of glutamine to α-KG can stimulate mTORC1 activity.[3][14]

-

Regulation of Glutaminolysis: Activated mTORC1, in turn, can promote glutamine metabolism. It achieves this by repressing SIRT4, a mitochondrial sirtuin that inhibits glutamate dehydrogenase (GDH).[13][15] This creates a positive feedback loop that enhances glutaminolysis and supports cell proliferation.[16]

Caption: L-Glutamine and mTORC1 Signaling.

Role in Redox Homeostasis

Rapidly proliferating cells generate high levels of reactive oxygen species (ROS). Glutamine plays a crucial role in maintaining redox balance primarily through the synthesis of glutathione (GSH).[2]

-

GSH Synthesis: Glutamate, derived from glutamine, is one of the three amino acids required for GSH synthesis (the others being cysteine and glycine).[12][17]

-

Antioxidant Defense: GSH is a potent antioxidant that directly neutralizes ROS and also serves as a cofactor for antioxidant enzymes. By fueling GSH production, glutamine helps protect cells from oxidative damage.[18]

Quantitative Data on Glutamine Metabolism

The metabolic flux of glutamine can vary significantly depending on the cell type and culture conditions. The following table summarizes representative quantitative data from studies on cancer cell lines.

| Parameter | Cell Line | Condition | Value | Reference |

| Glutamine Uptake Rate | HepG2 (Liver Cancer) | 22 mM Glucose | ~1.5 µmol/gDW/h | [19] |

| CHO-K1 | 8 mM Glutamine (Batch) | ~0.04 µmol/10^6 cells/h | [20] | |

| Glutaminase Flux Control Coefficient | Rat Liver Cells | 0.5 mM Glutamine | 0.96 | [21] |

| Glutamine Contribution to TCA Intermediates | A549 (Lung Cancer) | Standard Culture (RPMI) | High | [22] |

| A549 (Lung Cancer) | Adult Bovine Serum | Reduced | [22] | |

| Glutamine Contribution to Glutathione | Murine TH17 Cells | Activated | Significant (13C5-GSH detected) | [12] |

Note: gDW = grams of dry weight.

Experimental Protocols

Studying glutamine metabolism requires a variety of specialized techniques. Below are detailed methodologies for key experiments.

Stable Isotope Tracing of Glutamine Metabolism

This technique allows for the tracking of glutamine-derived carbons and nitrogens through various metabolic pathways.

Objective: To quantify the contribution of glutamine to downstream metabolites like TCA cycle intermediates and glutathione.

Methodology:

-

Cell Culture: Culture cells of interest to mid-log phase in standard growth medium.

-

Isotope Labeling:

-

Replace the standard medium with a medium containing a stable isotope-labeled glutamine, such as [U-13C5]-glutamine or [U-15N2]-glutamine, at the desired concentration.[9][23] The medium should otherwise be identical to the standard growth medium.

-

Incubate the cells for a time course (e.g., 0, 1, 3, 6, 24 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites and to approach isotopic steady state.[9]

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Lyse the cells and extract metabolites using a cold solvent, typically an 80% methanol solution.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using mass spectrometry (MS), either gas chromatography-MS (GC-MS) or liquid chromatography-MS (LC-MS).[24][25]

-

The mass isotopologue distribution (MID) of each metabolite is determined, which reveals the number of labeled atoms incorporated from the glutamine tracer.

-

-

Data Analysis:

-

Correct the raw MID data for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of glutamine to each metabolite pool.

-

Metabolic flux analysis (MFA) can be performed using specialized software to calculate the rates of intracellular metabolic reactions.[9]

-

Caption: Workflow for Stable Isotope Tracing.

Glutaminase (GLS) Activity Assay

This assay measures the enzymatic activity of glutaminase, the rate-limiting enzyme in glutaminolysis.

Objective: To determine the rate of conversion of glutamine to glutamate in cell or tissue lysates.

Methodology:

-

Sample Preparation:

-

Harvest cells or tissue and homogenize in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant for normalization.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a buffer at the optimal pH for GLS (typically around pH 8.6), and the substrate, L-glutamine.[26]

-

Add a known amount of protein lysate to initiate the reaction. A control reaction without lysate or with heat-inactivated lysate should be included.

-

Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).[26][27]

-

-

Detection of Glutamate:

-

The amount of glutamate produced can be measured using various methods:

-

-

Calculation:

-

Generate a standard curve using known concentrations of glutamate.

-

Calculate the amount of glutamate produced in the sample reactions and normalize it to the protein concentration and incubation time to determine the specific activity (e.g., in nmol/min/mg protein).

-

Seahorse XF Glutamine Oxidation Stress Test

This assay measures the oxygen consumption rate (OCR) in live cells to determine their dependence on glutamine as a fuel for mitochondrial respiration.

Objective: To assess the capacity of cells to oxidize glutamine and their flexibility in using other fuels.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare a suitable assay medium (e.g., Seahorse XF RPMI) supplemented with glutamine, glucose, and pyruvate.[28][29]

-

Inhibitor Preparation: Prepare solutions of the following inhibitors in the assay medium:

-

Assay Execution:

-

Replace the cell culture medium with the pre-warmed assay medium and equilibrate the cells.

-

Place the microplate in the Seahorse XF Analyzer and measure the basal OCR.

-

Sequentially inject the inhibitors (e.g., first BPTES to measure glutamine dependence, then UK5099 and Etomoxir to measure the remaining OCR).

-

-

Data Analysis:

-

The decrease in OCR after the injection of a specific inhibitor indicates the cell's dependence on that particular fuel.

-

The "capacity" to use a fuel is measured by inhibiting the other two pathways and measuring the remaining OCR.

-

"Flexibility" is the cell's ability to compensate for the inhibition of one pathway by increasing the oxidation of the others.

-

Conclusion and Future Perspectives

L-glutamine is a central player in cellular metabolism, with its influence extending to bioenergetics, biosynthesis, signaling, and redox balance. The heightened reliance of many cancer cells on glutamine metabolism, or "glutamine addiction," has made it a focal point for therapeutic development.[2] Inhibitors of glutamine transporters and glutaminase are currently in various stages of preclinical and clinical development.[10] A thorough understanding of the intricate roles of glutamine and the application of robust experimental techniques are paramount for advancing research in this field and for the successful development of novel therapeutic strategies that target cellular metabolism.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 5. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 6. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rewiring of glutamine metabolism is a bioenergetic adaptation of human cells with mitochondrial DNA mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Glutathione de novo synthesis but not recycling process coordinates with glutamine catabolism to control redox homeostasis and directs murine T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. pnas.org [pnas.org]

- 20. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A quantitative analysis of the control of glutamine catabolism in rat liver cells. Use of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 25. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. resources.novusbio.com [resources.novusbio.com]

- 28. agilent.com [agilent.com]

- 29. researchgate.net [researchgate.net]

- 30. agilent.com [agilent.com]

L-Glutamine-d5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and proper handling procedures for L-Glutamine-d5. The information presented is critical for ensuring laboratory safety and maintaining the integrity of this stable isotope-labeled compound. The safety profile of this compound is largely extrapolated from its non-deuterated counterpart, L-Glutamine, a conditionally essential amino acid.

Chemical and Physical Properties

This compound is a deuterated form of L-Glutamine, primarily used as an internal standard for its quantification in various biological matrices by mass spectrometry.[1][2] Key physical and chemical properties are summarized below.

| Property | Data |

| Chemical Name | L-Glutamine-2,3,3,4,4-d5 |

| Synonyms | L-Gln-d5, (S)-2,5-Diamino-5-Oxopentanoic Acid-d5, (+)-Glutamine-d5 |

| CAS Number | 14341-78-7 |

| Molecular Formula | C₅H₅D₅N₂O₃[1] |

| Molecular Weight | 151.2 g/mol [1] |

| Appearance | White to off-white solid[3][4] |

| Solubility | Soluble in water[1][4] |

| Melting Point | 185 °C (decomposes)[3][4] |

| Purity | ≥99% deuterated forms (d1-d5)[1] |

Toxicological Data

Toxicological data for this compound is primarily based on studies of L-Glutamine. L-Glutamine is generally considered to have low acute toxicity.

| Parameter | Value | Species |

| LD50 (Oral) | 7500 mg/kg | Rat[5] |

| LD50 (Oral) | 21700 mg/kg | Mouse[5] |

| Genotoxicity (Ames Test) | Not mutagenic[6] | Salmonella typhimurium and Escherichia coli |

| Genotoxicity (Chromosomal Aberration) | Not clastogenic | Chinese hamster lung fibroblast cells[6] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA[5] | N/A |

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and purity of this compound.

| Aspect | Recommendation |

| Storage Temperature | -20°C for long-term storage.[1][4] |

| Shipping Temperature | Room temperature in the continental US; may vary elsewhere.[1] |

| Stability | Stable for at least 4 years when stored at -20°C.[1] |

| Incompatibilities | Strong oxidizing agents.[3] |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3][5] |

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for toxicological testing, which are applicable for the safety assessment of compounds like this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is performed to assess the mutagenic potential of a substance.[7]

Methodology:

-

Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[7][8]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[7][9]

-

Incubation: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[8]

-

Evaluation: After a suitable incubation period, the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[7] A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[11][12]

Methodology:

-

Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.[11][13]

-

Exposure: The cell cultures are treated with the test substance at a minimum of three analyzable concentrations, both with and without a metabolic activation system.[12]

-

Metaphase Arrest: After treatment, the cells are incubated with a substance that arrests them in the metaphase stage of cell division (e.g., colcemid).[11][12]

-

Harvesting and Staining: The cells are harvested, fixed, and stained to make the chromosomes visible under a microscope.[12]

-

Analysis: Metaphase cells are microscopically examined for chromosomal aberrations, such as breaks and exchanges.[11] A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[10]

Acute Oral Toxicity - Acute Toxic Class Method - OECD 423

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity class.[14][15]

Methodology:

-

Animal Model: Typically, a small number of rodents (usually rats) are used for this test.[14]

-

Dosing: A stepwise procedure is used where a small group of animals is dosed at a defined starting level.[16]

-

Observation: The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.[16]

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the dose for the next group of animals is either increased or decreased. This process is repeated until the toxicity of the substance can be classified.[16]

-

Classification: The substance is classified based on the dose at which mortality is observed, according to the Globally Harmonised System (GHS) of classification and labeling of chemicals.[14]

Visualized Workflows

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Experimental Workflow for the Ames Test (OECD 471)

Caption: A typical experimental workflow for assessing the mutagenicity of a compound using the Ames test.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. L-GLUTAMINE-2,3,3,4,4-D5 CAS#: 14341-78-7 [amp.chemicalbook.com]

- 5. westliberty.edu [westliberty.edu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. nib.si [nib.si]

- 8. biosafe.fi [biosafe.fi]

- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

The Metabolic Journey of L-Glutamine-d5 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo metabolic fate of L-Glutamine-d5, a deuterated stable isotope of the conditionally essential amino acid L-glutamine. The use of stable isotope tracers like this compound is a powerful technique in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. This document provides a comprehensive overview of the primary metabolic routes of L-glutamine, detailed experimental protocols for in vivo tracing studies, and a structured presentation of expected quantitative data. The information presented herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret in vivo metabolic studies using this compound.

Core Metabolic Pathways of L-Glutamine

L-glutamine is a pivotal metabolite involved in a multitude of cellular processes, serving as a key substrate for energy production, biosynthesis, and redox balance.[1][2] When this compound is introduced in vivo, the deuterium labels can be traced through its various metabolic fates.

The primary metabolic pathways of L-glutamine include:

-

Glutaminolysis and Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamine is first converted to glutamate by the enzyme glutaminase.[2] Glutamate is then deaminated to α-ketoglutarate, which enters the TCA cycle to support ATP production.[2][3] This anaplerotic replenishment of the TCA cycle is crucial for rapidly proliferating cells, such as cancer cells.[4]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, glutamine-derived α-ketoglutarate can undergo reductive carboxylation to form isocitrate and subsequently citrate.[3][5] This pathway provides a source of acetyl-CoA for fatty acid synthesis.[5]

-

Nucleotide Synthesis: The amide nitrogen of glutamine is a critical donor for the de novo synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA synthesis.[6]

-

Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[2][7]

-

Amino Acid Synthesis: The carbon and nitrogen from glutamine can be used for the synthesis of other non-essential amino acids.

Experimental Protocols for In Vivo this compound Tracing

The following protocols are representative methodologies for conducting in vivo metabolic tracing studies using this compound in mouse models. These can be adapted based on the specific research question and experimental setup.

Animal Models and Preparation

-

Animal Models: Commonly used models include various strains of mice (e.g., C57BL/6, nude mice) bearing xenografted tumors (e.g., pancreatic, glioblastoma) or genetically engineered mouse models of disease.[2][3]

-

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

-

Fasting: For studies focusing on nutrient utilization, animals may be fasted for a defined period (e.g., 6-12 hours) to achieve a metabolic baseline. However, for glutamine tracing, fasting is not always required.

This compound Administration

This compound can be administered via several routes, with intravenous infusion being the most common for achieving rapid and stable plasma enrichment.

-

Bolus plus Continuous Infusion: This method is often employed to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma.

-

Bolus Injection: An initial bolus of this compound is administered to quickly raise the plasma concentration. A typical dose might be 0.2-0.3 mg/g body weight.

-

Continuous Infusion: Immediately following the bolus, a continuous infusion is started at a rate of 0.01-0.02 mg/g body weight per minute for the duration of the experiment (e.g., 1-5 hours).

-

-

Bolus Injection Only: For short-term kinetic studies, a single bolus injection may be sufficient. A typical dose would be a 300 μL bolus of 30 mM this compound.[2]

Sample Collection

-

Time Points: Tissues and biofluids should be collected at various time points post-infusion to capture the dynamic changes in metabolite labeling. Typical time points can range from minutes (e.g., 2, 5, 10 minutes) to several hours.[2]

-

Blood Collection: Blood samples can be collected periodically via tail vein or retro-orbital bleeding into EDTA-coated tubes. Plasma is separated by centrifugation at 4°C.

-

Tissue Collection: At the designated time points, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney, brain) are rapidly excised and immediately snap-frozen in liquid nitrogen to quench metabolic activity.[2]

Metabolite Extraction

-

Plasma: Metabolites can be extracted from plasma by protein precipitation with a cold solvent, such as methanol or acetonitrile.

-

Tissues: Frozen tissues are typically pulverized under liquid nitrogen and then subjected to metabolite extraction using a cold solvent mixture, commonly 80% methanol.[3] The tissue homogenate is then centrifuged to pellet the protein and cellular debris, and the supernatant containing the metabolites is collected.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for quantifying the enrichment of deuterated metabolites.

-

Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column is typically used to separate glutamine and its downstream metabolites.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used to detect and quantify the different mass isotopologues of each metabolite. The shift in mass due to the incorporation of deuterium from this compound allows for the tracing of its metabolic fate.

-

Data Analysis: The raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This information is then used to calculate the fractional contribution of glutamine to the synthesis of downstream metabolites.

Quantitative Data Presentation

The following tables provide a representative summary of the type of quantitative data that can be obtained from an in vivo this compound tracing study. The values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Illustrative this compound Enrichment in Plasma and Tissues

| Tissue | Time Point (minutes) | % this compound Enrichment |

| Plasma | 5 | 45% |

| 30 | 40% | |

| 60 | 38% | |

| Tumor | 30 | 35% |

| Liver | 30 | 30% |

| Kidney | 30 | 25% |

Table 2: Illustrative Fractional Contribution of this compound to TCA Cycle Intermediates in Tumor Tissue

| Metabolite | Mass Isotopologue | Fractional Contribution from Glutamine (%) |

| Glutamate | M+5 | 85% |

| α-Ketoglutarate | M+5 | 70% |

| Citrate (oxidative) | M+4 | 25% |

| Citrate (reductive) | M+5 | 15% |

| Malate | M+4 | 30% |

| Aspartate | M+4 | 40% |

Table 3: Illustrative Mass Isotopomer Distribution of Glutamate in Tumor Tissue at 30 minutes

| Mass Isotopologue | Relative Abundance |

| M+0 (unlabeled) | 15% |

| M+1 | 2% |

| M+2 | 3% |

| M+3 | 5% |

| M+4 | 10% |

| M+5 (from this compound) | 65% |

Visualizations of Metabolic Pathways and Workflows

Glutamine Metabolism Pathways

Caption: Key metabolic fates of this compound in vivo.

Experimental Workflow for this compound Tracing

Caption: A typical workflow for in vivo this compound metabolic tracing studies.

Logical Relationship of Glutamine's Contribution to the TCA Cycle

Caption: Oxidative and reductive pathways of this compound entry into the TCA cycle.

References

- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]